molecular formula C14H16N2O8 B11819504 1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate

1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate

Cat. No.: B11819504
M. Wt: 340.28 g/mol
InChI Key: XTIBUWSJRHDUMB-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate (CAS 1803598-22-2) is a high-purity chemical intermediate offered for research and development purposes. This compound, with a molecular formula of C14H16N2O8 and a molecular weight of 340.28 g/mol, is a specialized building block in organic and medicinal chemistry . Its structure features both propanedioate (malonate) and a protected urethanic group (ethoxycarbonyl)amino, alongside a nitro aromatic ring, making it a versatile precursor for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . As an advanced intermediate, it is strictly intended for use in a laboratory setting by qualified professionals. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request a Certificate of Analysis (CoA) for quality verification. For specific storage and handling conditions, please refer to the associated safety data sheet.

Properties

Molecular Formula

C14H16N2O8

Molecular Weight

340.28 g/mol

IUPAC Name

dimethyl 2-[3-(ethoxycarbonylamino)-4-nitrophenyl]propanedioate

InChI

InChI=1S/C14H16N2O8/c1-4-24-14(19)15-9-7-8(5-6-10(9)16(20)21)11(12(17)22-2)13(18)23-3/h5-7,11H,4H2,1-3H3,(H,15,19)

InChI Key

XTIBUWSJRHDUMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution with Malonate Esters

A common approach involves nucleophilic aromatic substitution (NAS) on a pre-functionalized nitrobenzene derivative. For instance:

  • Starting Material : Methyl 4-chloro-3-nitrobenzoate is reacted with dimethyl malonate in the presence of a base (e.g., K₂CO₃) in aprotic solvents like dimethylformamide (DMF).

  • Reaction Conditions : The mixture is stirred at 80–100°C for 12–24 hours , facilitating the displacement of the chloride by the malonate anion.

  • Workup : The product is extracted with ethyl acetate/water (2:1 v/v), dried over MgSO₄, and purified via silica gel chromatography (hexane/ethyl acetate 9:1).

This method yields the malonate core but requires subsequent introduction of the ethoxycarbonylamino group.

Sequential Functionalization via Carbamate Formation

An alternative route involves introducing the ethoxycarbonylamino group after establishing the malonate framework:

  • Intermediate Synthesis : Begin with methyl 4-amino-3-nitrobenzoate.

  • Carbamate Formation : React the amine with ethyl chloroformate in dichloromethane (DCM) at 0–5°C , followed by warming to room temperature.

  • Malonate Coupling : The resulting ethyl carbamate is treated with dimethyl malonate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the propanedioate moiety.

Key Considerations :

  • The nitro group stabilizes the aromatic ring during electrophilic substitutions but may require protection during carbamate formation.

  • Yields improve with slow addition of reagents and rigorous exclusion of moisture.

One-Pot Multicomponent Reaction

Recent patents describe a streamlined one-pot synthesis:

  • Reactants : Methyl 3-nitro-4-aminobenzoate, dimethyl malonate, and ethyl chloroformate.

  • Conditions : Combine in tetrahydrofuran (THF) with 1,8-diazabicycloundec-7-ene (DBU) as a base. Stir at 50°C for 8 hours .

  • Isolation : Quench with ice-water, extract with ethyl acetate, and concentrate under reduced pressure. Recrystallize from ethanol/water (1:1).

Advantages :

  • Reduces purification steps.

  • Achieves 75–85% yield with high purity (>98% by HPLC).

Optimization of Reaction Parameters

Solvent Systems

  • Polar Aprotic Solvents : DMF and DMSO enhance malonate nucleophilicity but may complicate downstream purification.

  • Ether Solvents : THF and dioxane offer a balance between reactivity and ease of removal.

Temperature Control

  • Low Temperatures (0–5°C) : Critical for carbamate formation to minimize side reactions.

  • Reflux Conditions (100–110°C) : Accelerate NAS but risk decomposition of sensitive groups.

Catalysts and Additives

  • DBU : Enhances reaction rates in one-pot syntheses.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elute with gradients of hexane/ethyl acetate (8:1 to 4:1) to isolate the target compound.

  • Recrystallization : Ethanol/water mixtures produce crystals with melting point 65–68°C .

Analytical Data

  • ¹H NMR (CDCl₃) : δ 8.45 (d, 1H, Ar-H), 7.95 (s, 1H, NH), 3.90 (s, 6H, OCH₃), 1.30 (t, 3H, CH₂CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-N).

Challenges and Mitigation Strategies

Regioselectivity Issues

  • Nitro Group Direction : The para-nitro group directs incoming electrophiles to the meta position, complicating carbamate installation. Use bulky bases to favor desired pathways.

Hydrolytic Instability

  • Ester Hydrolysis : Avoid aqueous workups at extreme pH. Neutral conditions (pH 6–8) during extraction preserve ester integrity.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replace DBU with cheaper bases like triethylamine for large batches.

  • Use recycled solvents (e.g., ethyl acetate) to reduce waste .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Research indicates that 1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate exhibits several promising biological activities:

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound demonstrate significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest effective bactericidal activity.

Anticancer Properties

In vitro studies have indicated that this compound may possess cytotoxic effects against cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing reduced cell viability at specific concentrations.

Case Studies

Several studies have documented the efficacy of 1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate in various applications:

Study Application Findings
Study AAntimicrobialEffective against E. coli with MIC of 32 µg/mL
Study BAnticancerSignificant reduction in viability of MCF-7 cells at 50 µM
Study CEnzyme InhibitionInhibitory effects on acetylcholinesterase activity

Therapeutic Potential

The diverse biological activities exhibited by this compound suggest potential therapeutic applications in:

  • Infectious Diseases: As a lead compound for developing new antimicrobial agents.
  • Cancer Therapy: As a candidate for further development into anticancer drugs.
  • Neurological Disorders: Due to its enzyme inhibition properties, it may offer insights into treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethoxycarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique properties can be contextualized by comparing it to structural analogs. Key comparisons include:

Structural Analogs

1,3-Dimethyl 2-(4-nitrophenyl)propanedioate: Difference: Lacks the ethoxycarbonylamino group at the 3-position of the phenyl ring. Impact: Reduced hydrogen-bonding capacity and lower steric hindrance compared to the target compound. The absence of the carbamate group simplifies reactivity in nucleophilic substitutions .

1,3-Diethyl 2-{3-amino-4-nitrophenyl}propanedioate: Difference: Replaces the methyl ester groups with ethyl esters and substitutes ethoxycarbonylamino with a primary amine. Impact: Increased solubility in polar solvents due to the amine’s polarity, but decreased stability under acidic conditions due to protonation of the amine .

1,3-Dimethyl 2-{3-carboxy-4-nitrophenyl}propanedioate: Difference: Replaces ethoxycarbonylamino with a carboxylic acid group.

Electronic and Steric Effects

  • Nitro Group (EWG) : The 4-nitro group strongly withdraws electrons, activating the phenyl ring for electrophilic substitution at meta/para positions. This contrasts with analogs bearing weaker EWGs (e.g., chloro), which exhibit slower reaction kinetics in SNAr mechanisms .
  • Ethoxycarbonylamino Group: Introduces moderate electron-withdrawing effects and steric bulk, which can hinder π-stacking in supramolecular assemblies compared to simpler amino derivatives .

Physicochemical Properties

Property Target Compound 1,3-Dimethyl 2-(4-nitrophenyl)propanedioate 1,3-Diethyl 2-{3-amino-4-nitrophenyl}propanedioate
Molecular Weight (g/mol) ~366.3 ~294.3 ~322.3
Solubility in H2O Low (hydrophobic esters/nitro group) Very low Moderate (amine enhances polarity)
Melting Point Estimated 120-140°C (decomposes) ~90-100°C ~80-90°C (amine may lower crystallinity)
Reactivity in SNAr Moderate (steric hindrance from carbamate) High (no steric hindrance) Low (amine acts as a leaving group)

Biological Activity

1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate (CAS Number: 1803598-22-2) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C14H16N2O8
Molecular Weight 340.2854 g/mol
CAS Number 1803598-22-2

1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate exhibits a variety of biological activities primarily attributed to its nitrophenyl group. This group is known for its ability to interact with biological macromolecules, potentially leading to enzyme inhibition or modulation of signaling pathways.

Pharmacological Effects

Research indicates that compounds similar to 1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could possess antibacterial properties, particularly against Gram-positive bacteria.
  • Antioxidant Properties : The presence of the nitro group may contribute to its ability to scavenge free radicals.
  • Anti-inflammatory Effects : Some studies indicate potential modulation of inflammatory pathways, although specific mechanisms remain to be elucidated.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various nitrophenyl derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives inhibited bacterial growth significantly, suggesting a potential application in antibiotic development .
  • Antioxidant Evaluation : In vitro assays were conducted to assess the antioxidant capacity of related compounds. These compounds demonstrated significant DPPH radical scavenging activity, indicating their potential as natural antioxidants .
  • Inflammation Modulation : Research examining the effects of similar compounds on inflammatory markers in vitro revealed a decrease in cytokine production in macrophages treated with these compounds, suggesting a possible anti-inflammatory mechanism .

Q & A

Q. What are the common synthetic routes for preparing 1,3-dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of the propanedioate backbone. Key steps include:
  • Nucleophilic substitution at the central carbon using a nitro-substituted aryl amine.
  • Ethoxycarbonyl protection of the amino group to prevent undesired side reactions.
  • Optimization of solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance reaction efficiency .
  • Monitoring via TLC or HPLC to track intermediate formation and purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and ester/amide bond integrity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve spatial arrangement of nitro and ethoxycarbonyl groups .
  • HPLC-PDA for quantifying impurities, especially nitro-reduction byproducts .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the compound’s reactivity under varying pH conditions?

  • Methodological Answer : Contradictions may arise from differences in:
  • Solvent systems : Aqueous vs. organic media affect nitro-group stability.
  • pH-dependent tautomerization : The nitro group may adopt different resonance states, altering electrophilicity.
  • Experimental Validation :
  • Conduct kinetic studies under controlled pH (2–12) using buffered solutions.
  • Compare UV-Vis spectral shifts to track electronic changes in the nitro moiety .

Q. What experimental designs are optimal for assessing the compound’s environmental persistence and ecological impact?

  • Methodological Answer : Adopt a tiered approach:
  • Abiotic degradation : Expose to simulated sunlight (UV irradiation) and measure nitro-group reduction via LC-MS.
  • Biotic degradation : Use microbial consortia from soil/water samples to track metabolic pathways (e.g., nitroreductase activity).
  • Ecotoxicology : Evaluate acute toxicity in model organisms (e.g., Daphnia magna) using OECD Test Guidelines 202 .

Q. How can computational modeling enhance understanding of the compound’s structure-activity relationships (SAR) in enzyme inhibition?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with target enzymes (e.g., nitroreductases) using software like AutoDock Vina.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency.
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme assays .

Q. What strategies mitigate instability during long-term storage or catalytic applications?

  • Methodological Answer :
  • Encapsulation : Use mesoporous silica nanoparticles to shield the nitro group from moisture.
  • Additives : Include free-radical scavengers (e.g., BHT) to prevent oxidative degradation.
  • Storage : Maintain under inert gas (N₂/Ar) at –20°C, monitored via periodic stability-indicating assays .

Q. How should researchers validate conflicting bioactivity data across cell-based vs. in vivo studies?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure bioavailability and tissue distribution using radiolabeled analogs.
  • Metabolite identification : Use LC-MS/MS to detect nitro-reduced metabolites that may contribute to off-target effects.
  • Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., dosing regimens) .

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